

The Biological Activity of 5-Hydroxypipicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypiperidine-2-carboxylic acid

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Abstract

5-Hydroxypipicolinic acid, specifically N-hydroxypipicolinic acid (NHP), has emerged as a pivotal signaling molecule in the orchestration of Systemic Acquired Resistance (SAR) in plants. This non-protein amino acid, derived from L-lysine, acts as a potent immunomodulator, priming plants for a more robust and rapid defense against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the biological activity of 5-hydroxypipicolinic acid, focusing on its role in plant immunity. It includes a comprehensive summary of quantitative data, detailed experimental protocols for its study, and a visualization of its core signaling pathway. While its role in plants is increasingly well-understood, its biological functions in mammalian systems remain largely unexplored, presenting an open frontier for future research.

Introduction

5-Hydroxypipicolinic acid is a derivative of pipicolinic acid, a cyclic amino acid. In recent years, the N-hydroxylated form, N-hydroxypipicolinic acid (NHP), has been identified as a critical mobile signal in the establishment of Systemic Acquired Resistance (SAR) in a wide range of plant species, including both monocots and dicots.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout a plant following a localized pathogen infection.

NHP accumulates systemically after an initial infection and primes distal tissues for an enhanced defense response.[3]

While the biological significance of NHP in the plant kingdom is well-documented, its role in other biological systems is less clear. It has been identified as a minor metabolite of L-lysine in mammals, but its specific physiological functions are largely unknown.[4] There is some preliminary research suggesting potential neuropharmacological applications of certain isomers of hydroxypipicolinic acid, though this area requires further investigation.[5] This guide will focus on the well-established biological activity of 5-hydroxypipicolinic acid in the context of plant immunity.

Quantitative Data on the Biological Activity of 5-Hydroxypipicolinic Acid

The following tables summarize the quantitative data related to the biological activity of 5-hydroxypipicolinic acid (NHP) in inducing plant immune responses.

Table 1: Exogenous Application of N-Hydroxypipicolinic Acid (NHP) for SAR Induction

Plant Species	Application Method	NHP Concentration	Observed Effect	Reference(s)
Arabidopsis thaliana	Leaf Infiltration	1 mM	Induction of SAR, rescue of fmo1 mutant SAR deficiency	[6]
Arabidopsis thaliana	Soil Drench	1 mM	Induction of SAR	[3]
Solanum lycopersicum (Tomato)	Leaflet Infiltration	1 mM	Induction of disease resistance in neighboring leaflets	[7]
Capsicum annuum (Pepper)	Leaf Infiltration	2 mM	Induction of SAR	[7]
Cucumis sativus (Cucumber)	Leaf Application	1 mM	Triggered acquired resistance	[2]
Nicotiana tabacum (Tobacco)	Leaf Application	1 mM	Triggered acquired resistance	[2]
Brachypodium distachyon	Leaf Application	1 mM	Triggered acquired resistance	[2]
Hordeum vulgare (Barley)	Leaf Application	1 mM	Triggered acquired resistance	[2]

Table 2: Endogenous Levels of N-Hydroxypipecolic Acid (NHP) in Plants After Pathogen Infection

Plant Species	Pathogen	Time Post-Infection	NHP Concentration (µg/g Fresh Weight)	Fold Increase	Reference(s)
Cucumis sativus (Cucumber)	Pseudomonas syringae pv. lachrymans	5 days	~1.5	-	[1]
Nicotiana tabacum (Tobacco)	Pseudomonas syringae	72 hours	~6	-	[2]
Hordeum vulgare (Barley)	Fungal pathogen	5 days	~0.1	2- to 10-fold	[1][2]
Escherichia coli (engineered)	-	48 hours	326.42 mg/L (in culture)	-	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-hydroxypipicolinic acid's biological activity.

Protocol for Exogenous Application of N-Hydroxypipicolinic Acid to Induce Systemic Acquired Resistance (SAR)

This protocol is adapted from methodologies used in the study of SAR in *Arabidopsis thaliana*, tomato, and pepper.[6][7]

Materials:

- N-hydroxypipicolinic acid (NHP)

- 10 mM MgCl₂ solution
- Sterile distilled water
- Needleless syringe (1 mL)
- Plants (e.g., 4 to 5-week-old Arabidopsis, tomato, or pepper plants)

Procedure:

- Preparation of NHP solution: Prepare a 1 mM or 2 mM solution of NHP in 10 mM MgCl₂. For a mock control, use the 10 mM MgCl₂ solution alone.
- Plant preparation: Use healthy, well-watered plants of the appropriate age.
- Leaf infiltration:
 - Select two to three lower leaves of the plant for infiltration.
 - Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.
 - Slowly and carefully infiltrate the NHP solution or mock solution into the leaf until a small water-soaked area is visible. Avoid causing excessive damage to the leaf tissue.
- Incubation: Incubate the treated plants under standard growth conditions for 24 to 48 hours to allow for the systemic signal to propagate.
- Pathogen challenge: After the incubation period, challenge the upper, non-infiltrated leaves with a suitable pathogen (e.g., a suspension of *Pseudomonas syringae*).
- Disease assessment: Quantify disease progression at appropriate time points (e.g., 3-5 days post-infection) by measuring bacterial titers or scoring disease symptoms.

Protocol for Extraction and Quantification of N-Hydroxypipecolic Acid from Plant Tissue using LC-MS/MS

This protocol is based on established methods for the analysis of NHP in plant tissues.[\[9\]](#)[\[10\]](#)
[\[11\]](#)

Materials:

- Plant tissue (fresh, flash-frozen in liquid nitrogen)
- Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -20°C
- Internal standard (e.g., D₉-NHP)
- Ball mill or tissue homogenizer
- Microcentrifuge tubes (2 mL)
- Centrifuge
- Syringe filters (0.22 µm)
- LC-MS/MS system

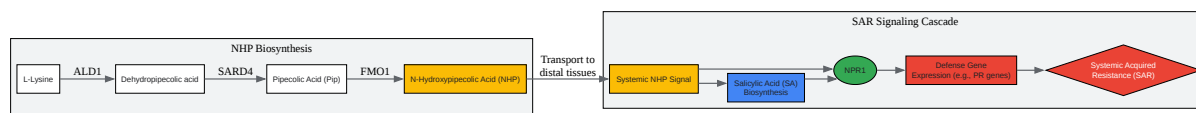
Procedure:

- Sample Homogenization:
 - Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two steel beads.
 - Homogenize the tissue to a fine powder using a ball mill or tissue lyser.
- Extraction:
 - Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the homogenized tissue.
 - Vortex vigorously for 1 minute.
 - Incubate on a rotator at 4°C for 20 minutes.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Sample Cleanup:
 - Carefully transfer the supernatant to a new microcentrifuge tube.
 - Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate the analytes.
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent and fragment ions for NHP and the internal standard using Multiple Reaction Monitoring (MRM).
- Quantification:
 - Generate a standard curve using known concentrations of NHP.
 - Calculate the concentration of NHP in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways

The biological activity of 5-hydroxypipecolic acid in plant immunity is mediated through a well-defined signaling pathway that is closely integrated with salicylic acid (SA) signaling.



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